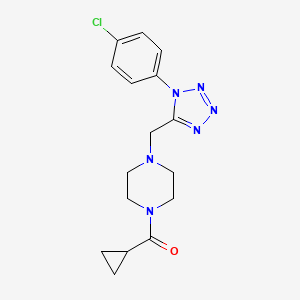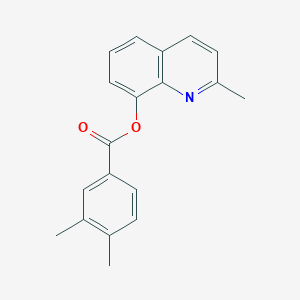![molecular formula C11H13ClF3N B2437374 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29812-98-4](/img/structure/B2437374.png)
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride involves several steps, starting with the preparation of the cyclopropanamine core. This can be achieved through various synthetic routes, including the cyclopropanation of suitable precursors. The trifluoromethylbenzyl group is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the benzyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
- 1-[3-(Trifluoromethyl)phenyl]cyclopropanamine hydrochloride
- 1-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride These compounds share structural similarities but differ in the position of the trifluoromethyl group on the benzyl ring. This difference can significantly impact their chemical and biological properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10;/h1-3,6H,4-5,7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNAJOZRYWRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
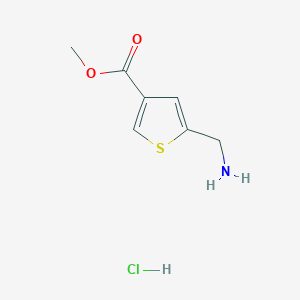

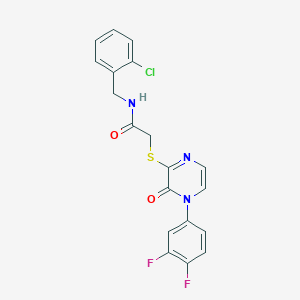
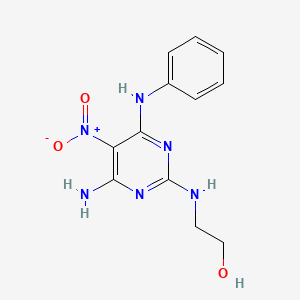
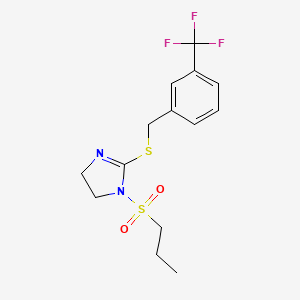
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2437301.png)
![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)
![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)
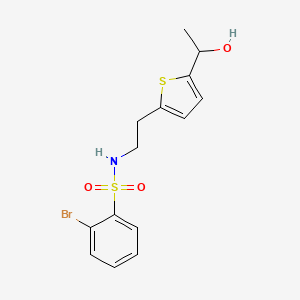

![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
![2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2437310.png)
